3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate

Descripción

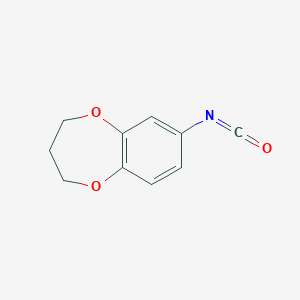

Chemical Structure and Nomenclature

This compound exhibits a complex molecular architecture that combines multiple structural features within a single framework. The compound possesses the molecular formula C₁₀H₉NO₃ with a molecular weight of 191.18 grams per mole, as documented in comprehensive chemical databases. The International Union of Pure and Applied Chemistry name for this compound is 7-isocyanato-3,4-dihydro-2H-1,5-benzodioxepine, which precisely describes the structural arrangement and functional group positioning.

The molecular structure consists of a benzene ring fused to a seven-membered heterocyclic ring containing two oxygen atoms at positions 1 and 5. The dihydro designation indicates partial saturation at positions 3 and 4 of the heterocyclic ring, while the 2H notation specifies the presence of two hydrogen atoms at position 2. The isocyanate functional group is attached at position 7 of the benzene ring, creating a highly reactive electrophilic center that drives much of the compound's chemical behavior.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₃ | Computed Analysis |

| Molecular Weight | 191.18 g/mol | PubChem Database |

| Chemical Abstracts Service Number | 368869-87-8 | Registry Assignment |

| Simplified Molecular Input Line Entry System | C1COC2=C(C=C(C=C2)N=C=O)OC1 | Computational Generation |

| International Chemical Identifier Key | DUCMKSIKRPVTAJ-UHFFFAOYSA-N | Standardized Hash |

The three-dimensional conformation of this compound reveals important stereochemical features that influence its reactivity profile. The seven-membered dioxepin ring adopts a non-planar conformation that minimizes ring strain while maintaining optimal orbital overlap for electronic delocalization. This structural arrangement positions the isocyanate group in an accessible orientation for nucleophilic attack, enhancing its utility as a synthetic intermediate.

Historical Context and Discovery

The development of this compound emerged from the broader exploration of benzodioxepin chemistry, which gained prominence in the late twentieth century as researchers sought novel heterocyclic scaffolds for pharmaceutical applications. The benzodioxepin framework itself was first synthesized as part of efforts to develop new classes of biologically active compounds, particularly those targeting central nervous system disorders. Early synthetic approaches to benzodioxepin derivatives focused on their potential as anxiolytic agents, leading to extensive structure-activity relationship studies that revealed the importance of specific substitution patterns.

The specific isocyanate derivative represented by this compound was first documented in chemical databases in 2005, indicating its relatively recent emergence in the chemical literature. This timeline corresponds with advances in synthetic methodology that enabled efficient preparation of functionalized benzodioxepin systems through improved cyclization strategies and selective functional group transformations.

Patent literature from the late 1990s and early 2000s reveals significant interest in benzodioxepin derivatives for pharmaceutical applications, particularly as gastrin and cholecystokinin receptor antagonists. These developments provided the foundation for exploring more reactive derivatives, including isocyanate-functionalized variants that could serve as versatile synthetic intermediates. The emergence of this compound reflects this broader trend toward developing chemically reactive scaffolds for complex molecule synthesis.

Significance in Organic Chemistry and Materials Science

This compound occupies a unique position in organic chemistry due to its combination of structural rigidity and chemical reactivity. The benzodioxepin scaffold provides a conformationally constrained framework that can impart specific three-dimensional characteristics to larger molecular assemblies, while the isocyanate functional group offers multiple synthetic transformation possibilities. This dual nature makes the compound particularly valuable for constructing complex molecular architectures with defined stereochemical properties.

In materials science applications, the compound serves as a potential building block for advanced polymeric materials. The isocyanate functionality enables polymerization reactions that can generate polyurethanes and polyureas with unique physical properties derived from the rigid benzodioxepin segments. These materials may exhibit enhanced thermal stability, mechanical strength, and optical characteristics compared to conventional polymers based on simpler monomeric units.

| Application Area | Specific Use | Potential Advantages |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for bioactive compounds | Conformational constraint, unique pharmacophore |

| Polymer Chemistry | Monomer for specialty materials | Thermal stability, optical properties |

| Materials Science | Cross-linking agent | Enhanced mechanical properties |

| Synthetic Chemistry | Building block for complex molecules | Predictable reactivity, structural diversity |

The significance of this compound extends to its role in expanding chemical space through combinatorial approaches. The compound can participate in various coupling reactions that generate libraries of structurally related molecules for biological screening or materials optimization. This capability has made it attractive for pharmaceutical companies and research institutions seeking to develop new therapeutic agents or advanced materials with tailored properties.

Related Benzodioxepin Derivatives

The chemical space surrounding this compound includes numerous structurally related compounds that share the benzodioxepin core while differing in functional group identity or position. One particularly relevant analog is 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, which features an amino group in place of the isocyanate functionality. This compound demonstrates the versatility of the benzodioxepin scaffold for accommodating different reactive groups while maintaining the core structural framework.

Another significant related compound is 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-benzo[h]chromen-4-one, which represents a more complex derivative incorporating additional aromatic systems. This compound illustrates how the benzodioxepin unit can be integrated into larger molecular frameworks to create compounds with potentially enhanced biological activity or materials properties. The molecular weight of 344.4 grams per mole for this derivative demonstrates the substantial increase in molecular complexity achievable through strategic functional group modifications.

Halogenated derivatives of the benzodioxepin system, such as 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine, provide additional synthetic versatility through their ability to participate in cross-coupling reactions. These compounds enable the introduction of various substituents at specific positions on the benzodioxepin framework, allowing for systematic structure-activity relationship studies and optimization of desired properties.

The development of carbamate derivatives, including compounds like 2,2,2-trifluoroethyl N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbamate, demonstrates the potential for modifying the isocyanate functionality to generate molecules with altered reactivity profiles. These modifications can influence biological activity, chemical stability, and physical properties, providing researchers with tools for fine-tuning molecular characteristics.

Position in Isocyanate Chemistry

This compound represents an important class within isocyanate chemistry due to its aromatic character and heterocyclic substitution pattern. Isocyanates are characterized by their highly electrophilic carbon center, which makes them reactive toward various nucleophiles including alcohols, amines, and water. The compound follows typical isocyanate reactivity patterns while introducing unique steric and electronic effects derived from the benzodioxepin substituent.

The reactivity profile of this compound includes all standard isocyanate transformations, such as reaction with alcohols to form urethanes, with amines to generate ureas, and with water to produce carbon dioxide and the corresponding amine. However, the benzodioxepin substituent can influence reaction rates and selectivity through both steric and electronic effects, potentially leading to unique reaction outcomes not observed with simpler isocyanates.

| Reaction Type | Product Class | Typical Conditions |

|---|---|---|

| Alcohol Addition | Urethane Formation | Room temperature, catalyst optional |

| Amine Addition | Urea Formation | Mild heating, inert atmosphere |

| Water Reaction | Amine + Carbon Dioxide | Ambient conditions, spontaneous |

| Polymerization | Polyurethane/Polyurea | Elevated temperature, catalyst required |

The compound's position in isocyanate chemistry is further defined by its potential for controlled polymerization reactions. Unlike simple aliphatic or aromatic isocyanates, the benzodioxepin-substituted variant introduces conformational constraints that can influence polymer architecture and properties. These effects may lead to materials with unique mechanical, thermal, or optical characteristics that distinguish them from conventional polyurethane or polyurea systems.

Industrial applications of related isocyanate compounds in coatings, adhesives, and foams suggest potential commercial utility for this compound in specialized applications requiring enhanced performance characteristics. The rigid benzodioxepin structure may contribute to improved thermal stability or mechanical properties in resulting polymeric materials, making it valuable for demanding applications in aerospace, automotive, or electronics industries.

Propiedades

IUPAC Name |

7-isocyanato-3,4-dihydro-2H-1,5-benzodioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-7-11-8-2-3-9-10(6-8)14-5-1-4-13-9/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCMKSIKRPVTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)N=C=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380038 | |

| Record name | 7-Isocyanato-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368869-87-8 | |

| Record name | 7-Isocyanato-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of Benzodioxepin Precursors

The benzodioxepin ring system is commonly prepared by cyclization reactions involving catechol derivatives. For example, methyl 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin-2-carboxylate can be synthesized from catechol diacetate derivatives through esterification and ring closure under basic conditions. Hydrolysis of the ester yields the corresponding benzodioxepin-3-one intermediates.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Ester hydrolysis | 5% aqueous HCl in ethanol, reflux 8 h | Conversion of ester to benzodioxepin-3-one |

| Extraction | Diethyl ether, drying with anhydrous sodium sulfate | Isolation of pure benzodioxepin-3-one |

| Alkylation (optional) | Alkyl halide, strong base (e.g., sodium hydride), THF solvent, 0–100 °C | Substituted benzodioxepin derivatives |

This method yields high purity benzodioxepin intermediates suitable for further functionalization.

Introduction of the Amino Group

The 7-position amino derivative, 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, is typically prepared by reduction of nitro precursors or by nucleophilic substitution on halogenated benzodioxepin intermediates. The amino group is essential as a precursor for isocyanate formation.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The isocyanate group reacts readily with nucleophiles such as amines, alcohols, and thiols to form ureas, urethanes, and thiocarbamates, respectively.

Cyclization and Epoxide Formation

The compound participates in intramolecular cyclization reactions, particularly when treated with bases or nucleophilic reagents.

- Epoxidation : Reaction with dimethyl sulfoxonium methylide generates an epoxide intermediate, which can further react with primary amines to yield amino alcohols .

Hydrolysis and Degradation

Hydrolysis of the isocyanate group produces unstable carbamic acid, which decomposes to form amines and CO₂.

Polymerization

The isocyanate group undergoes polyaddition with diols or diamines to form polyurethanes or polyureas.

| Co-monomer | Polymer Type | Properties |

|---|---|---|

| Hexamethylene diamine | Polyurea | High thermal stability (>250°C); tested for coatings . |

| Polyethylene glycol | Polyurethane | Flexible films with applications in drug delivery . |

Comparative Reactivity

The benzodioxepin ring confers unique steric and electronic effects compared to simpler isocyanates:

| Feature | Impact on Reactivity |

|---|---|

| Rigid bicyclic structure | Reduces reaction rates with bulky nucleophiles. |

| Electron-donating oxygen atoms | Enhances electrophilicity of the -NCO group. |

Aplicaciones Científicas De Investigación

Chemical Synthesis

3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate is primarily utilized as an intermediate in organic synthesis. Its isocyanate functional group allows for the formation of ureas and carbamates, which are important in various chemical reactions.

Case Study: Synthesis of Ureas

In a study published in Synthetic Communications, researchers demonstrated the use of this compound in synthesizing substituted ureas. The reaction involved treating the isocyanate with amines under mild conditions, resulting in high yields of the desired products .

Pharmaceutical Applications

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural similarity to known bioactive compounds suggests that it may exhibit pharmacological properties.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives showed significant cytotoxic activity against various cancer cell lines, making them candidates for further development as anticancer agents .

Material Science

The unique properties of this compound make it useful in the field of material science, particularly in the synthesis of polymers and coatings.

Case Study: Polymer Synthesis

Research conducted on the use of this compound in polymer chemistry revealed its effectiveness as a building block for synthesizing polyurethanes. The incorporation of this compound into polymer chains resulted in materials with enhanced thermal stability and mechanical properties .

Table 1: Summary of Applications

| Application Area | Description | Reference |

|---|---|---|

| Chemical Synthesis | Intermediate for urea synthesis | |

| Pharmaceutical | Potential anticancer agents | |

| Material Science | Building block for polyurethanes |

Table 2: Case Study Results

Mecanismo De Acción

The mechanism of action of 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate is primarily based on the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This modification can alter the function of the target molecules, resulting in various biological effects. The compound’s ability to form stable urea and carbamate linkages is crucial for its biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The benzodioxepin scaffold is highly modular, allowing for diverse functionalization. Below is a detailed comparison with key analogs:

Functional Group Variations

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

- Structure : Amine (-NH₂) group at the 7-position.

- Properties: Molecular weight 165.19, soluble in water and ethanol.

- Applications : Precursor for amide and Schiff base synthesis; used in pharmaceuticals and dyes .

- Comparison : Less reactive than the isocyanate, but safer to handle. The amine serves as a starting material for synthesizing the isocyanate via phosgenation.

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol

- Structure : Hydroxymethyl (-CH₂OH) group at the 7-position.

- Properties : CAS 62823-14-7; polar due to the hydroxyl group.

- Applications : Intermediate in esterification or oxidation reactions.

- Comparison : The hydroxyl group enables nucleophilic reactions, contrasting with the electrophilic isocyanate.

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic Acid

- Structure : Boronic acid (-B(OH)₂) group at the 7-position.

- Properties : CAS 279261-89-1; molecular weight 193.97.

- Applications : Suzuki-Miyaura cross-coupling reactions to form biaryl structures.

- Comparison : Specialized in C-C bond formation, whereas the isocyanate focuses on N-containing linkages .

Halogenated Derivatives

7-Bromo-3,4-dihydro-2H-1,5-benzodioxepin

- Structure : Bromine substituent at the 7-position.

- Properties : Molecular weight 229.07, CAS 147644-11-8.

- Applications : Halogenation reactions; precursor for metal-catalyzed couplings.

- Comparison : Bromine enhances electrophilic aromatic substitution reactivity, unlike the isocyanate’s direct nucleophilic reactivity .

Complex Derivatives in Pharmacology

3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one

- Structure: Furochromenone fused to benzodioxepin.

- Properties : LC₅₀ 134.90 ppm (Artemia salina toxicity).

- Applications : Investigated for anticancer and cytotoxic activity.

- Comparison : Demonstrates the benzodioxepin scaffold’s versatility in bioactive molecules, whereas the isocyanate is more reactive but less studied for direct bioactivity .

N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-4-(5,11-dioxo-isoindoloquinazolinyl)butanamide

Data Tables

Table 1: Key Physical and Chemical Properties

Actividad Biológica

3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate (CAS No. 368869-87-8) is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzodioxepin core with an isocyanate functional group. The molecular formula is with a molecular weight of approximately 191.18 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.18 g/mol |

| Storage Temperature | -20°C |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of benzodioxepins have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a study published in Journal of Medicinal Chemistry, a related compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines. This suggests that this compound could potentially exhibit similar activity .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Isocyanates are known to modulate inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Research Findings:

A comparative study highlighted that certain isocyanate derivatives reduced levels of pro-inflammatory cytokines in vitro. This suggests that this compound may also possess anti-inflammatory properties worth exploring further .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects associated with benzodioxepin derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis.

Case Study:

In a neurobiology study, a related compound was found to enhance neuronal survival in models of neurodegeneration by modulating apoptotic pathways and reducing oxidative damage .

Toxicological Profile

Understanding the toxicological profile of this compound is crucial for its application in pharmaceuticals. Preliminary assessments suggest moderate toxicity levels; however, detailed studies are required to establish safety profiles for human exposure.

Table 2: Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity | Moderate |

| Skin Irritation | Not assessed |

| Eye Irritation | Not assessed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.